molecular formula C11H15BO4 B1587209 4-(2-Ethoxycarbonylethyl)phenylboronic acid CAS No. 660440-57-3

4-(2-Ethoxycarbonylethyl)phenylboronic acid

Cat. No. B1587209
M. Wt: 222.05 g/mol
InChI Key: PRCOGZNDLWXGHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound can be synthesized through various methods, including Suzuki-Miyaura coupling, direct arylation, and C-H activation. The Suzuki-Miyaura coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .


Molecular Structure Analysis

The molecular formula of 4-(2-Ethoxycarbonylethyl)phenylboronic acid is C11H15BO4. The InChI key is PRCOGZNDLWXGHB-UHFFFAOYSA-N.


Chemical Reactions Analysis

4-(2-Ethoxycarbonylethyl)phenylboronic acid is widely used in organic synthesis as a reagent, especially in the synthesis of pharmaceuticals and agrochemicals. It is also used as a cross-coupling agent in material science for the production of polymers and liquid crystals.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 222.05 g/mol. It is slightly soluble in water but more soluble in organic solvents such as methanol and ethanol. It is stable under normal conditions but can decompose under acidic or basic conditions.

Scientific Research Applications

Supramolecular Assemblies

Phenylboronic acids, including derivatives like 4-(2-Ethoxycarbonylethyl)phenylboronic acid, have been utilized in the design and synthesis of supramolecular assemblies. These assemblies exploit the O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2, showcasing the potential for creating centrosymmetric cyclic C–H⋯O hydrogen bonding dimers in crystal structures (Pedireddi & Seethalekshmi, 2004).

Organic Synthesis

Compounds of arylboronic acid, including the targeted compound, have been highlighted for their low toxicity, good thermal stability, compatibility, and functional group insensitivity to water and air. This makes 4-(2-Ethoxycarbonylethyl)phenylboronic acid crucial as an intermediate in organic synthesis (Zhang Da, 2015).

Catalytic Applications

The asymmetric 1,4-addition of phenylboronic acids to alpha,beta-unsaturated ketones, catalyzed by rhodium complexes, demonstrates the role of phenylboronic acid derivatives in catalysis. This process involves a catalytic cycle with phenylrhodium, oxa-pi-allylrhodium, and hydroxorhodium intermediates, highlighting the versatility of boronic acids in asymmetric catalysis (Hayashi et al., 2002).

Materials Science

Phenylboronic acid derivatives have been used in the synthesis of covalent organic frameworks (COFs). These frameworks exhibit high thermal stability, permanent porosity, and high surface areas, making them suitable for a variety of applications including gas storage and separation (Côté et al., 2005).

Biomedical Engineering

In biomedical engineering, phenylboronic acid-containing block copolymers have shown unique sugar- and pH-responsive properties. These properties allow for the critical micellization temperature (CMT) to be tuned, demonstrating potential applications in drug delivery systems and other biomedical applications (Jin et al., 2010).

Safety And Hazards

The safety data sheet indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

[4-(3-ethoxy-3-oxopropyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO4/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-4,6-7,14-15H,2,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCOGZNDLWXGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CCC(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397322
Record name 4-(2-Ethoxycarbonylethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Ethoxycarbonylethyl)phenylboronic acid

CAS RN

660440-57-3
Record name 1-Ethyl 4-boronobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=660440-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Ethoxycarbonylethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Ethoxycarbonylethyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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